

An In-depth Technical Guide to N-Boc-3-pyrroline

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Compound of Interest

Compound Name: *tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate*

Cat. No.: B1276909

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-pyrroline, also known by its systematic name **tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate**, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a Boc-protected amine and a reactive double bond within a five-membered ring, makes it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, tailored for professionals in research and drug development.

Core Properties and Identification

N-Boc-3-pyrroline is identified by the CAS Number 73286-70-1.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It is a pyrroline derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[\[1\]](#) This protecting group is crucial as it modulates the reactivity of the nitrogen atom and can be readily removed under acidic conditions, allowing for subsequent functionalization.

Chemical and Physical Data

The physical and chemical properties of N-Boc-3-pyrroline are essential for its proper handling, storage, and use in reactions. The compound typically appears as a white to yellow low-melting solid or liquid.[\[1\]](#)[\[5\]](#) A summary of its key quantitative data is presented below.

Property	Value
CAS Number	73286-70-1
Molecular Formula	C ₉ H ₁₅ NO ₂
Molecular Weight	169.22 g/mol
Appearance	White to yellow low-melting solid or liquid
Melting Point	40.0 to 44.0 °C
Boiling Point	208 °C (lit.)
Density	0.981 g/mL at 25 °C (lit.)
Refractive Index (n ²⁰ /D)	1.458 (lit.)
Flash Point	81 °C (178 °F)
Water Solubility	Slightly soluble
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place

(Data sourced from [\[1\]](#) [\[2\]](#) [\[5\]](#))

Safety and Handling

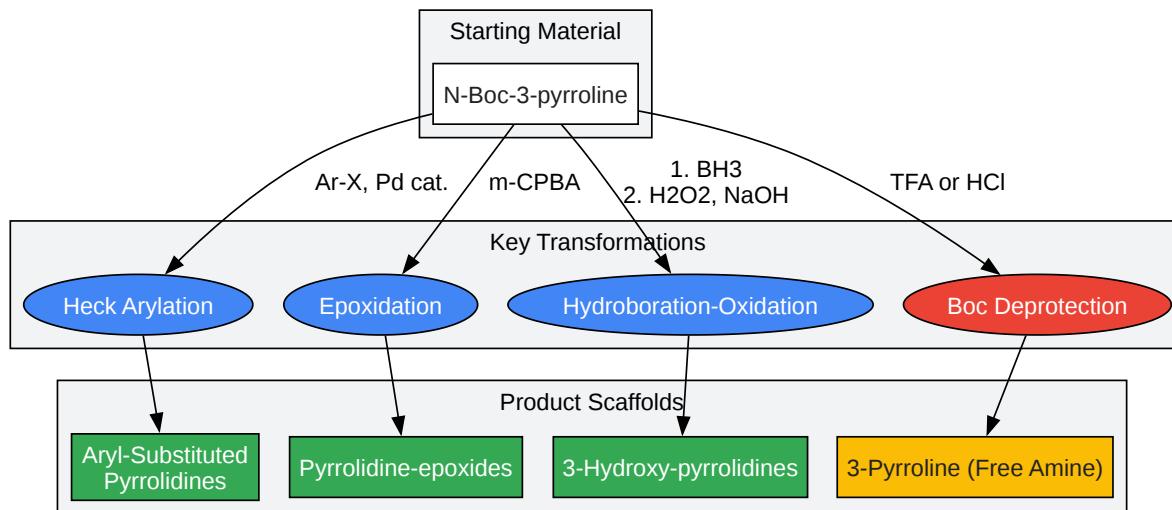
Proper handling of N-Boc-3-pyrroline is crucial to ensure laboratory safety. It is classified as an irritant. Below is a summary of its hazard information according to the Globally Harmonized System (GHS).

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Data sourced from[\[1\]](#)[\[2\]](#)[\[5\]](#))

Synthetic Applications and Logical Workflows

N-Boc-3-pyrroline serves as a key intermediate in the synthesis of numerous target molecules, including β -aryl-GABA analogues, aryl pyrrolizidines, and various antibacterial compounds.[\[1\]](#) [\[3\]](#) Its alkene moiety provides a handle for diverse functional group transformations.[\[7\]](#)



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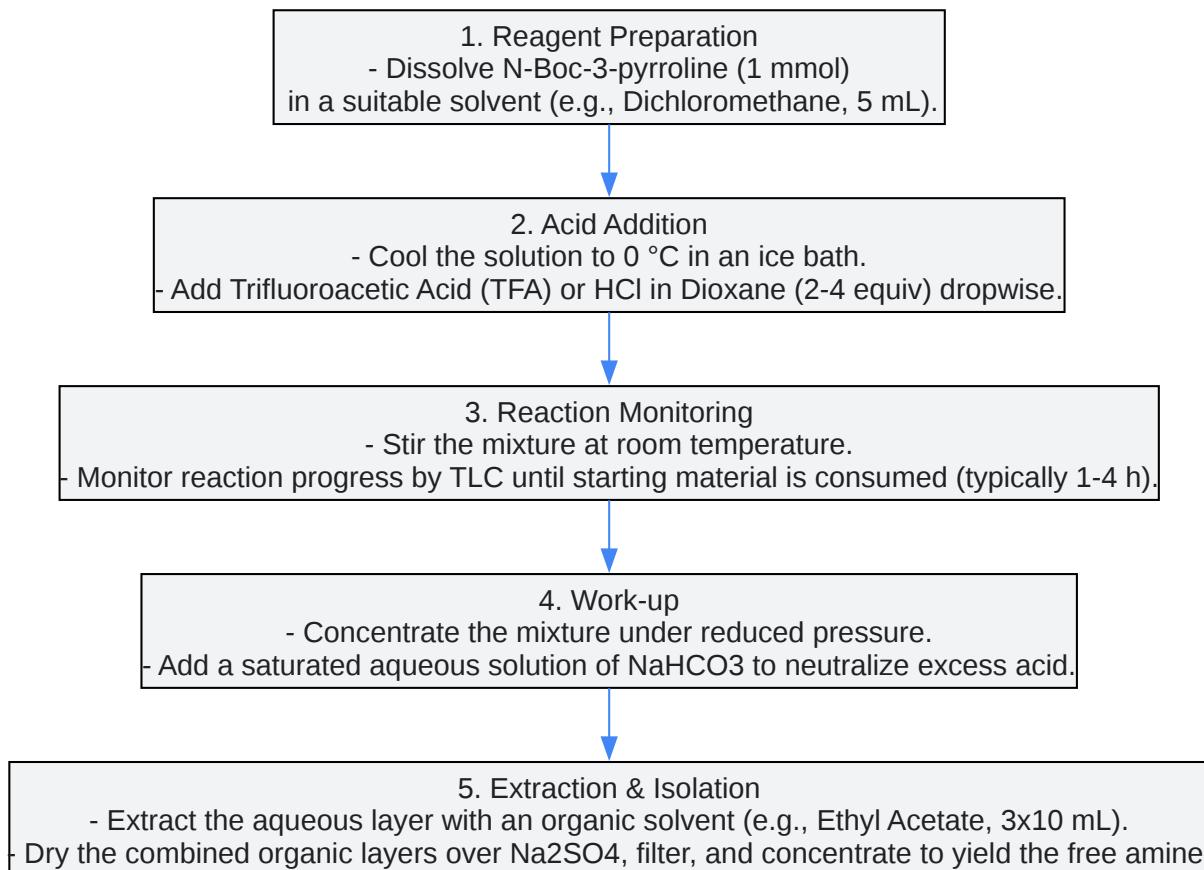
Caption: Synthetic utility of N-Boc-3-pyrroline.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are representative protocols for the deprotection of the N-Boc group and for a Heck arylation reaction, a common application for this substrate.

N-Boc Group Deprotection (General Protocol)

The removal of the Boc protecting group is a fundamental step to unmask the secondary amine for further reactions. This is typically achieved under acidic conditions.



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Caption: Experimental workflow for Boc deprotection.

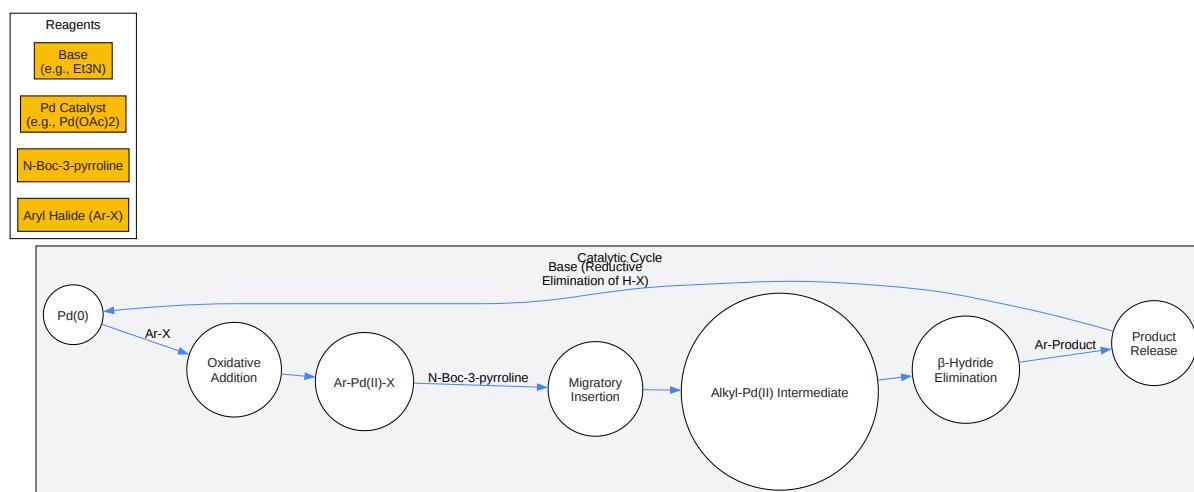
Methodology:

- Reaction Setup: In a round-bottomed flask, dissolve the N-Boc protected amine (1 mmol) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
- Deprotection: Add a strong acid, typically Trifluoroacetic Acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The reaction is often performed at room temperature.

- Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
- Work-up: Once the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution).
- Isolation: The deprotected amine product is extracted into an organic solvent, dried over an anhydrous salt (like Na_2SO_4 or MgSO_4), filtered, and concentrated to yield the final product, which may be purified further by column chromatography if necessary.[2][3]

Heck Arylation of N-Boc-3-pyrroline (Representative Protocol)

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. N-Boc-3-pyrroline is an excellent substrate for creating aryl-substituted pyrrolidine derivatives.[7]



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Caption: Simplified Heck reaction pathway.

Methodology:

- Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 mmol), N-Boc-3-pyrroline (1.2 mmol), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (2-5 mol%), and a phosphine ligand (e.g., PPh_3 , 4-10 mol%).
- Solvent and Base Addition: Add a dry, degassed solvent like acetonitrile (MeCN), DMF, or dioxane. Then, add a base, typically a tertiary amine like triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (2.0 mmol).
- Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 to 120 °C.
- Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction may take several hours to reach completion.
- Work-up and Isolation: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic phase, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired aryl-substituted pyrroline derivative.

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